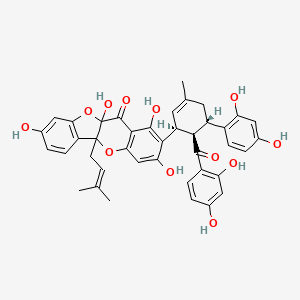

桑根素 C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sanggenon C is a natural flavonoid compound found in the stem bark of the mulberry tree (Morus species). It is known for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, antithrombotic, and immune-modulatory properties . This compound has attracted significant attention due to its potential therapeutic applications in various fields of science and medicine.

科学研究应用

作用机制

桑格农C通过各种分子靶点和途径发挥其作用:

生化分析

Biochemical Properties

Sanggenon C plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of calcineurin/NFAT2, a protein phosphatase involved in cardiac hypertrophy and fibrosis . Additionally, Sanggenon C inhibits the ERK signaling pathway, which is essential for cell proliferation and survival . By blocking this pathway, Sanggenon C induces apoptosis in cancer cells. Furthermore, Sanggenon C suppresses the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses . This inhibition leads to reduced expression of inducible nitric oxide synthase (iNOS) and decreased production of nitric oxide (NO), which are critical mediators of inflammation .

Cellular Effects

Sanggenon C exerts various effects on different types of cells and cellular processes. In cancer cells, Sanggenon C induces apoptosis by increasing the production of reactive oxygen species (ROS) and inhibiting the expression of iNOS . This leads to the activation of the mitochondrial apoptosis pathway, characterized by the downregulation of Bcl-2 protein expression . In addition, Sanggenon C has been shown to inhibit the proliferation of colon cancer cells and induce cell cycle arrest in the G0-G1 phase . In neuronal cells, Sanggenon C ameliorates cerebral ischemia-reperfusion injury by reducing inflammation, oxidative stress, and cell apoptosis through the regulation of the RhoA-ROCK signaling pathway .

Molecular Mechanism

The molecular mechanism of Sanggenon C involves several key interactions and pathways. Sanggenon C binds to and inhibits the activity of calcineurin/NFAT2, leading to the suppression of cardiac hypertrophy and fibrosis . It also blocks the ERK signaling pathway, which results in the inhibition of mitochondrial fission and induction of apoptosis in cancer cells . Furthermore, Sanggenon C inhibits the activity of NF-κB, reducing the expression of iNOS and the production of NO . This inhibition of NF-κB activity also leads to decreased expression of cell adhesion molecules, such as VCAM-1, and reduced inflammation . Additionally, Sanggenon C modulates the expression of death-associated protein kinase 1 (DAPK1) by controlling its ubiquitination and degradation, further contributing to its pro-apoptotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sanggenon C have been observed to change over time. Sanggenon C exhibits stability and maintains its biological activity under various conditions. Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In colorectal cancer cells, Sanggenon C induces apoptosis and inhibits cell proliferation in a dose-dependent manner . In neuronal cells, Sanggenon C provides neuroprotective effects by reducing inflammation and oxidative stress over time . These studies suggest that Sanggenon C remains effective and stable over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of Sanggenon C vary with different dosages in animal models. In a zebrafish model of osteoporosis, Sanggenon C was found to stimulate osteoblastic proliferation and differentiation, inhibit osteoclastic resorption, and ameliorate prednisone-induced osteoporosis in a dose-dependent manner . Higher doses of Sanggenon C resulted in increased mineralization of the vertebrate column, suggesting its potential to reverse bone loss . At high doses, Sanggenon C may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

Sanggenon C is involved in several metabolic pathways, including the mitochondrial apoptosis pathway and the RhoA-ROCK signaling pathway. In cancer cells, Sanggenon C increases the production of ROS and inhibits the expression of iNOS, leading to the activation of the mitochondrial apoptosis pathway . This pathway involves the downregulation of Bcl-2 protein expression and the induction of cell death. In neuronal cells, Sanggenon C regulates the RhoA-ROCK signaling pathway, reducing inflammation and oxidative stress . These metabolic pathways highlight the diverse mechanisms through which Sanggenon C exerts its biological effects.

Transport and Distribution

Sanggenon C is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. In cancer cells, Sanggenon C is distributed to the mitochondria, where it induces apoptosis by inhibiting mitochondrial fission . In neuronal cells, Sanggenon C is localized to the cytoplasm and nucleus, where it regulates the expression of genes involved in inflammation and oxidative stress . The transport and distribution of Sanggenon C within cells and tissues are critical for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of Sanggenon C plays a significant role in its activity and function. In cancer cells, Sanggenon C is primarily localized to the mitochondria, where it inhibits mitochondrial fission and induces apoptosis . This localization is essential for its pro-apoptotic effects and its ability to inhibit cell proliferation. In neuronal cells, Sanggenon C is found in the cytoplasm and nucleus, where it regulates the expression of genes involved in inflammation and oxidative stress . The targeting signals and post-translational modifications that direct Sanggenon C to specific compartments or organelles are crucial for its biological activity and therapeutic potential.

准备方法

合成路线和反应条件

桑格农C是一种狄尔斯-阿尔德型加合物,在生物合成上源于亲二烯体(主要是查耳酮)和脱氢异戊烯基苯酚二烯的分子间[4+2]-环加成反应 。 将内型环加合物的混合物依次用碳酸氢钠水溶液和三乙胺三氢氟化物处理,得到桑格农C和桑格农O的混合物,三步总收率为36% 。

工业生产方法

桑格农C的工业生产主要涉及从天然来源提取,例如桑树的树皮。 提取过程包括溶剂提取、纯化和结晶,以获得纯化合物 。

化学反应分析

反应类型

桑格农C经历各种化学反应,包括:

氧化: 桑格农C通过清除自由基和抑制氧化应激表现出抗氧化特性。

还原: 它可以进行还原反应,尽管有关还原反应的具体细节有限。

常用试剂和条件

氧化: 常用试剂包括过氧化氢和其他氧化剂。

还原: 可以使用硼氢化钠等还原剂。

主要生成产物

这些反应产生的主要产物取决于所使用的特定试剂和条件。 例如,氧化反应可能会产生桑格农C的氧化衍生物,而取代反应可能会产生取代的黄酮类衍生物 。

相似化合物的比较

桑格农C与其他类似化合物进行比较,例如:

桑格农D: 桑格农C和桑格农D都是具有抗氧化特性的狄尔斯-阿尔德型加合物。

桑椹素C和桑椹素G: 这些化合物也从桑树中分离出来,并具有类似的生物活性,包括抗癌和抗炎特性。

桑格农C因其独特的生物活性组合及其在科学和医学各个领域的潜在治疗应用而脱颖而出。

属性

CAS 编号 |

80651-76-9 |

|---|---|

分子式 |

C40H36O12 |

分子量 |

708.7 g/mol |

IUPAC 名称 |

(5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

InChI |

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39-,40-/m1/s1 |

InChI 键 |

XETHJOZXBVWLLM-HUKCQOFTSA-N |

SMILES |

O=C1C(OC2=CC(O)=CC=C23)(O)C3(C/C=C(C)\C)OC4=C1C(O)=C([C@@H]5[C@H](C(C6=CC=C(O)C=C6O)=O)[C@@H](C7=CC=C(O)C=C7O)CC(C)=C5)C(O)=C4 |

手性 SMILES |

CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)O[C@@]6(C7=C(C=C(C=C7)O)O[C@@]6(C5=O)O)CC=C(C)C)O |

规范 SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |

外观 |

Solid powder |

Key on ui other cas no. |

80651-76-9 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

cathayanon E sanggenon C sanggenone C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。